N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a dihydropyrimidinone derivative featuring a 4-bromo-2-methylphenyl acetamide moiety linked to a 2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl core substituted with a 3-methoxyphenyl group at position 4. The compound’s structural complexity arises from its hybrid pharmacophore design, combining a dihydropyrimidinone scaffold (known for diverse bioactivity) with brominated aryl and methoxyphenyl substituents. These groups likely enhance its binding affinity to biological targets through hydrophobic interactions and hydrogen bonding .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-13-9-16(22)7-8-18(13)24-20(26)12-25-14(2)23-19(11-21(25)27)15-5-4-6-17(10-15)28-3/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIVZOZVIIXBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=NC(=CC2=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, which is often associated with various biological activities. The molecular formula is with a molecular weight of approximately 392.25 g/mol. The presence of halogen and methoxy groups contributes to its lipophilicity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit considerable antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance the efficacy against various bacterial strains. In particular, compounds with methoxy substitutions have been noted for their increased activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 66 | |
| Compound B | E. coli | 75 | |
| This compound | TBD | TBD |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives have been extensively studied for their ability to inhibit key enzymes involved in cancer progression, such as DNA polymerases and kinases. The incorporation of methoxy groups has been linked to enhanced antiproliferative effects against various cancer cell lines .
Case Study: Anticancer Efficacy
In a study examining similar pyrimidine derivatives, compounds demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range. The study highlighted the importance of substituent positioning on the pyrimidine ring for maximizing biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of halogen atoms (such as bromine) and methoxy groups significantly influences the biological activity of pyrimidine derivatives. The following observations were made:
- Halogen Substitution : Enhances lipophilicity and cellular uptake.
- Methoxy Groups : Increase antimicrobial and anticancer activities by improving interactions with target enzymes.
- Pyrimidine Core : Essential for maintaining biological activity across various derivatives.
Table 2: SAR Observations
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased lipophilicity |
| Methoxy | Enhanced antimicrobial/anticancer activity |
| Aromatic rings | Improved target binding |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in substituent positioning, linker chemistry, and core modifications. Key comparisons include:
Key Observations :
- Core Modifications: The target compound’s 1,6-dihydropyrimidinone core (6-oxo) contrasts with the 4,6-dioxo tetrahydropyrimidine in , which introduces additional hydrogen-bonding capacity .
- Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance π-π stacking compared to the 4-bromophenyl group in . The 2-methyl group on the dihydropyrimidinone ring likely reduces steric hindrance relative to the isopropyl group in .
- Linker Chemistry : Replacing the acetamide oxygen with sulfur (as in ) increases lipophilicity and may alter metabolic stability .
Physicochemical and Spectroscopic Properties
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
